![molecular formula C13H10N2O B2834411 2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile CAS No. 122055-54-3](/img/structure/B2834411.png)
2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile
Overview
Description
Scientific Research Applications
Antimicrobial Study
The compound has been synthesized and characterized using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The synthesized compound was also screened for antimicrobial activity and it shows moderate antimicrobial activity .
Spectroscopic Characterization
The compound has been used in spectroscopic characterization studies. The molecular structure was elucidated by using single-crystal X-ray diffraction technique .
DFT Analysis
The compound has been used in Density Functional Theory (DFT) analysis. The molecular geometry, vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .
UV-Visible Spectrum Computation
The compound has been used in the computation of the UV-visible spectrum. The TD-DFT approach is used to compute the UV-visible spectrum .
Chemical Reactivity Study
The compound has been used in the study of chemical reactivity parameters. The HOMO-LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .
Molecular Docking Study
The compound has been used in molecular docking studies to predict the ability of the compound to bind with the estrogen receptor .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)prop-2-enylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-7-5-11(6-8-13)3-2-4-12(9-14)10-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQQJHPXTIBFRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile |
Synthesis routes and methods
Procedure details
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